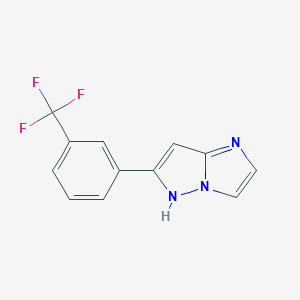

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

Descripción general

Descripción

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with an appropriate diketone to yield the desired imidazo[1,2-b]pyrazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mecanismo De Acción

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

- 3-(Trifluoromethyl)phenyl-1H-imidazole

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Uniqueness

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is unique due to its combined imidazole and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound features a distinctive imidazo-pyrazole scaffold with a trifluoromethyl group that significantly influences its biological properties. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization processes that form the imidazole and pyrazole rings.

Key Reactions:

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic substitution and radical reactions.

- Cyclization: Common methods for forming the imidazo(1,2-b)pyrazole structure include condensation reactions involving suitable precursors.

2.1 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes.

| Compound | COX-2 Inhibition IC50 (µg/mL) | COX-1 Inhibition IC50 (µg/mL) |

|---|---|---|

| This compound | 0.01 | 0.04 |

| Standard (Diclofenac) | 54.65 | N/A |

This table indicates that the compound exhibits potent COX-2 inhibitory activity, suggesting its potential as an anti-inflammatory agent comparable to established drugs like diclofenac .

2.2 Anticancer Properties

The imidazo-pyrazole scaffold has also been explored for anticancer activity. Research indicates that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study:

A study evaluated several derivatives against human cancer cell lines and found that some exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of COX Enzymes: The compound selectively inhibits COX-2 over COX-1, reducing inflammation with fewer gastrointestinal side effects.

- Modulation of Signaling Pathways: It may interfere with pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.

4. Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In vivo studies have shown that certain derivatives exhibit minimal toxicity at therapeutic doses, with LD50 values exceeding 2000 mg/kg in mouse models . This suggests a favorable safety margin for further development.

5. Conclusion

This compound represents a promising candidate in drug development due to its significant anti-inflammatory and anticancer activities. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Propiedades

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-2-8(6-9)10-7-11-16-4-5-18(11)17-10/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEGYQWOUHBPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926822 | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130598-75-3 | |

| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.